molecular formula C30H36N2O6 B1584049 Ajmalimine CAS No. 59846-31-0

Ajmalimine

Cat. No. B1584049
CAS RN: 59846-31-0
M. Wt: 520.6 g/mol
InChI Key: JCRQPLRRHXVYJF-QVDNGVAISA-N
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Description

Ajmalimine is a natural product derived from Rauvolfia serpentina .


Synthesis Analysis

Ajmalimine has a complex structure based on a six-membered ring system harboring nine chiral carbon atoms. About fifteen enzymes are involved in its biosynthesis, including some that involve side reactions of the ajmaline biosynthetic pathway . Acetylajmalan esterase (AAE) plays an essential role in the late stage of ajmaline biosynthesis .


Molecular Structure Analysis

The molecular architecture of major enzymes from the ajmaline biosynthetic pathway has been studied extensively. The structure of ajmaline is complex and is based on a six-membered ring system harboring nine chiral carbon atoms .


Chemical Reactions Analysis

The biosynthetic pathway leading to ajmaline involves about fifteen enzymes, including some that involve side reactions of the ajmaline biosynthetic pathway .

Scientific Research Applications

Metabolic Engineering for Ajmalicine Production

  • Metabolic Regulation in Catharanthus roseus : A study highlighted the potential of metabolic engineering in enhancing the production of ajmalicine. Researchers utilized a FRET-based nanosensor for real-time monitoring of ajmalicine levels in genetically modified Catharanthus roseus cells. This approach helps in identifying key regulatory genes in ajmalicine biosynthesis, potentially aiding in increased production (Ambrin et al., 2020).

Nanosensor Development for Monitoring Ajmalicine

  • FRET-Based Nanosensor for Ajmalicine : A study developed a FRET-based nanosensor by engineering human Cytochrome P450-2D6, an ajmalicine binding protein. This nanosensor, named FLIP-Ajn, enables real-time measurement of ajmalicine in living systems, including prokaryotic and eukaryotic cells. It's a significant advancement in bio-imaging and understanding the metabolic pathway of ajmalicine (Ambrin et al., 2019).

Molecular Docking Studies

  • JAK2 Inhibitory Activity : Ajmalimine was identified to have a high affinity to JAK2 protein, suggesting potential for developing novel JAK2 inhibitors for cancer treatment. This was discovered through comparative molecular docking studies, highlighting ajmalimine's potential in oncological research (Achutha et al., 2020).

Nutrient Deficiencies and Ajmalicine Production

  • Impact of Nutrient Deficiencies : Research on Catharanthus roseus revealed that macro-nutrient deficiencies and boron can significantly affect ajmalicine production. This study offers insights into optimizing cultivation conditions for maximum ajmalicine yield (Freitas et al., 2016).

Antioxidant Potentials and Ajmalicine Accumulation

  • Gibberellic Acid Treatment : A study investigated the impact of gibberellic acid on the antioxidant potential and ajmalicine production in Catharanthus roseus. The findings suggest that gibberellic acid can enhance ajmalicine production, offering a possible method to increase the yield of this valuable alkaloid (Jaleel et al., 2007).

Bioreactor Cultivation for Ajmalicine Production

  • Large-Scale Cultivation in Bioreactors : The production of ajmalicine in Catharanthus roseus cell cultures was successfully scaled up in a 20-l airlift bioreactor. This represents a significant step in the large-scale production of ajmalicine, providing a viable alternative to natural extraction (Fulzele & Heble, 1994).

Future Directions

While specific future directions for Ajmalimine research are not mentioned in the search results, it’s important to note that future research in this field could focus on two angles: improving the technology and meeting application scene requirements .

properties

IUPAC Name

[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O6/c1-6-16-17-13-20-26-30(18-9-7-8-10-19(18)31(26)2)14-21(32(20)28(16)33)24(17)27(30)38-29(34)15-11-22(35-3)25(37-5)23(12-15)36-4/h7-12,16-17,20-21,24,26-28,33H,6,13-14H2,1-5H3/t16-,17?,20-,21-,24?,26-,27?,28+,30?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRQPLRRHXVYJF-DBROWAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)N3C1O)C7=CC=CC=C7N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4OC(=O)C7=CC(=C(C(=C7)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975243
Record name 21-Hydroxyajmalan-17-yl 3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(9R,10S,13S,14R,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate

CAS RN

59846-31-0
Record name 21-Hydroxyajmalan-17-yl 3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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